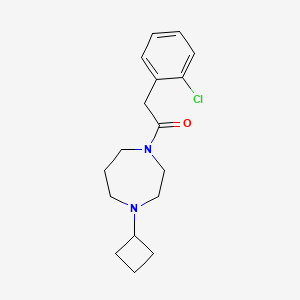
2-(2-Chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a description of a chemical compound would include its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This includes understanding the reagents, conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, chemical stability, etc.Scientific Research Applications
Stereochemical Analysis
Research into compounds structurally related to 2-(2-Chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one, such as 1,4-diazepine derivatives, has revealed insights into stereochemistry. For instance, a study on 3-Aminomethyl-4-[3-o-chlorobenzoyl)-5-ethylthiophen-2-yl]-5-methyl-4H-1, 2, 4-triazole, a hydrolytically ring-opened derivative of etizolam (a 1,4-diazepine antianxiety drug), explored atropisomerism by reducing its carbonyl group to a chiral secondary alcohol and successfully resolving the resulting compounds into two components by silica-gel column chromatography (Marubayashi et al., 1992).
Vibrational Spectroscopy and Quantum Mechanical Studies
A vibrational spectroscopic (FT-IR, FT-Raman) and quantum mechanical study of 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f] [1,2,4]triazolo[4,3-a][1,4] diazepine demonstrated the utility of these techniques in analyzing the structure and properties of such compounds. This study highlighted the importance of molecular electrostatic potential (MEP) and HOMO LUMO energies in understanding the biological activity of these molecules (Kuruvilla et al., 2018).
Synthesis and Anxiolytic Activity
Research on the synthesis of 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones provided insights into molecular diversity and the potential anxiolytic activity of these compounds. This study demonstrated the role of appropriate aldehydes in achieving molecular diversity and identified compounds with significant anxiolytic activity (Liszkiewicz et al., 2006).
Photochemical Reactions of Diazoketones
A study on the benzophenone-sensitized reactions of 4-diazotetrahydrofuran-3(2H)-ones without elimination of nitrogen, relevant to the class of compounds including 2-(2-Chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one, revealed a new method for C−H functionalization of aliphatic compounds. This research illustrated the formation of N-substituted hydrazones or bis-hydrazonoethanes, highlighting the potential of these reactions in organic synthesis (Rodina et al., 2016).
Intramolecular and Intermolecular Reactivity of Localized Singlet Diradicals
Research into the reactivity of localized singlet diradicals, such as those involved in the photodenitrogenation of diazene derivatives, is relevant to understanding the properties and reactivity of compounds like 2-(2-Chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one. These studies contribute to a deeper understanding of reaction mechanisms and potential applications in organic synthesis (Abe et al., 2000).
Safety And Hazards
This involves understanding the potential risks associated with the compound, including toxicity, flammability, environmental impact, etc.
Future Directions
This would involve a discussion on the potential applications and research directions for the compound.
Please consult a professional chemist or a reliable database for specific information on “2-(2-Chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one”.
properties
IUPAC Name |
2-(2-chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O/c18-16-8-2-1-5-14(16)13-17(21)20-10-4-9-19(11-12-20)15-6-3-7-15/h1-2,5,8,15H,3-4,6-7,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZYFGWUJPYKAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

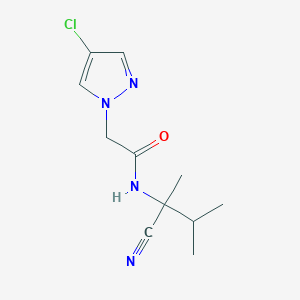
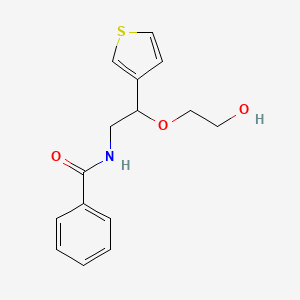
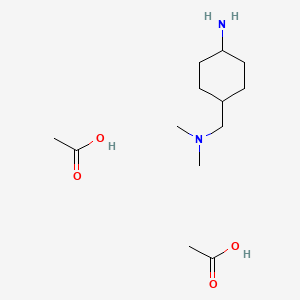
![N-(3-(benzo[d]thiazol-2-yl)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide hydrochloride](/img/structure/B2654660.png)
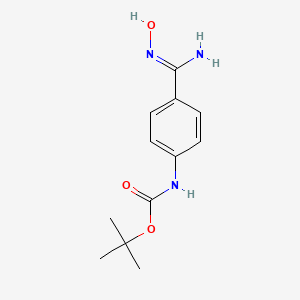
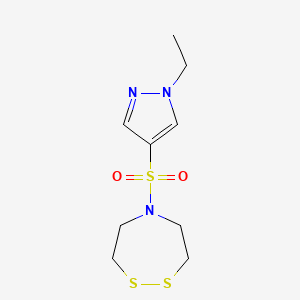
![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2654664.png)
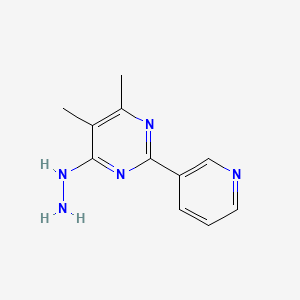

![N-(3-methoxyphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2654669.png)
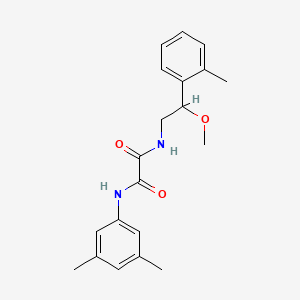
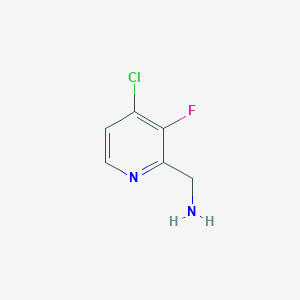
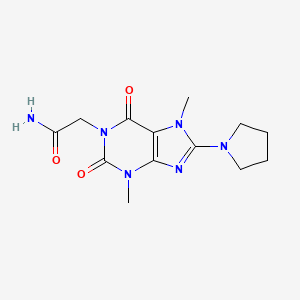
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2654675.png)